N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-{1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a structurally complex organic compound featuring a benzimidazole core fused with an indole moiety. The compound’s molecular formula is C₂₄H₂₉N₅O, with a molecular weight of 403.5 g/mol . Key structural elements include:
- A 2-methylbenzimidazole ring substituted at the 1-position with a 3-(dimethylamino)propyl chain.
- An N-methylindole group connected via an acetamide linker.
This compound is synthesized through multi-step reactions involving benzimidazole core formation, alkylation, and coupling with the indole moiety using reagents like carbodiimides or uronium salts . Its applications span organic synthesis (as a ligand or building block), biological research (enzyme inhibition studies), and medicinal chemistry (explored for anticancer and neuropharmacological activity) .
Properties
Molecular Formula |
C24H29N5O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C24H29N5O/c1-17-25-21-15-19(10-11-23(21)29(17)13-7-12-27(2)3)26-24(30)14-18-16-28(4)22-9-6-5-8-20(18)22/h5-6,8-11,15-16H,7,12-14H2,1-4H3,(H,26,30) |
InChI Key |
ICRNNZRUUGVUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include acids, bases, and coupling agents such as carbodiimides and uronium salts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Industrial methods often employ robust purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Key Observations:
- The dual aromatic system (benzimidazole + indole) in the target compound enables simultaneous interactions with hydrophobic and polar regions of biological targets, a feature absent in simpler analogs like 1H-benzimidazole or indoleacetic acid .
- Substituent positioning (e.g., methyl groups on benzimidazole/indole) impacts steric hindrance and binding specificity. For example, the 6-fluoroindole derivative in shows altered activity due to electronegative substitution.
Pharmacological Profile vs. Benzimidazole-Indole Hybrids
A comparative analysis of pharmacological properties reveals the following:
| Property | Target Compound | N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide | N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide |
|---|---|---|---|
| Molecular Weight | 403.5 g/mol | 395.4 g/mol | 419.3 g/mol |
| Enzyme Inhibition (IC₅₀) | 0.12 µM (IDO1)* | 0.45 µM (IDO1) | 1.8 µM (COX-2) |
| Solubility (LogP) | 2.1 | 3.4 | 2.9 |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C |
*IDO1: Indoleamine 2,3-dioxygenase-1 (a cancer immunotherapy target).
Key Findings:
- The target compound exhibits superior enzyme inhibition (lower IC₅₀) compared to analogs, likely due to optimal spatial arrangement of its benzimidazole and indole moieties .
- Lower LogP than the tetrazole derivative suggests improved aqueous solubility, critical for drug bioavailability.
- Thermal stability exceeds that of brominated indole derivatives , making it suitable for high-temperature industrial processes.
Mechanism of Action and Target Specificity
Unlike simpler benzimidazoles (e.g., 1H-benzimidazole), which primarily interact with DNA or tubulin , the target compound’s mechanism involves:
- Dual-target inhibition : Simultaneous binding to IDO1 and serotonin receptors, as suggested by molecular docking studies .
- Allosteric modulation: The dimethylamino group may stabilize protein conformations inaccessible to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
